molecular formula C10H17NO B8735012 4-(Cyclohex-2-en-1-yl)morpholine CAS No. 32720-57-3

4-(Cyclohex-2-en-1-yl)morpholine

Cat. No.: B8735012
CAS No.: 32720-57-3
M. Wt: 167.25 g/mol
InChI Key: IMGRMJFELRLOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclohex-2-en-1-yl)morpholine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

32720-57-3

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

4-cyclohex-2-en-1-ylmorpholine

InChI

InChI=1S/C10H17NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h2,4,10H,1,3,5-9H2

InChI Key

IMGRMJFELRLOJN-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ni(cod)2 (11.0 mg, 0.040 mmol) and DPPF (44.0 mg, 0.080 mmol) were suspended in 0.3 mL of toluene in a screw-capped vial. The vial was sealed with a cap containing a PTFE septum and removed from the dry box. 1,3-Cyclohexadiene (160 mg, 2.00 mmol), morpholine (183 mg, 2.10 mmol) and trifluoroacetic acid (9.0 mg, 0.080 mmol) were added to the reaction mixture by syringe. The reaction mixture was stirred at room temperature for 14 h. The volatile compounds were evaporated under reduced pressure, and the residue was adsorbed onto silica gel. The product was eluted with 90% ethyl acetate/hexenes to give 274 mg (82%) of 4-(2-cyclohexenyl)morpholine: 1H NMR (500 MHz, [D]chloroform, 25° C.): δ=5.84-5.83 (m, 1H; H-C3), 5.68-5.66 (m, 1H; H-C2), 3.74-3.72 (m, 4H; CH2), 3.17 (brs, 1H; H-C1), 2.64-2.56 (m, 4H; CH2), 2.00-1.98 (m, 2H; CH2), 1.82-1.80 (m, 2H; CH2), 1.57-1.54 (m, 2H; CH2); 13C{1H} NMR (125 MHz, [D]chloroform, 25° C.): δ=130.08, 128.77, 67.34, 60.22, 49.12, 25.15, 23.07, 21.29.
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
183 mg
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
catalyst
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Three
Quantity
11 mg
Type
catalyst
Reaction Step Four
Name
Quantity
44 mg
Type
catalyst
Reaction Step Five

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